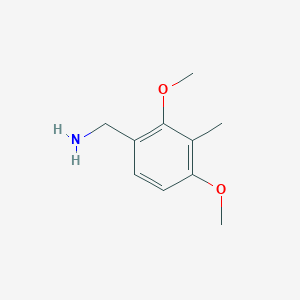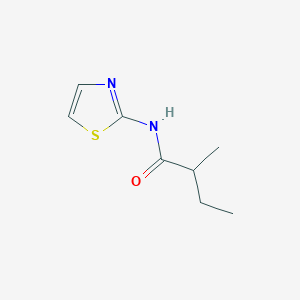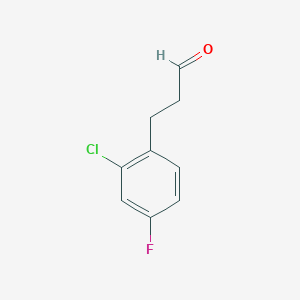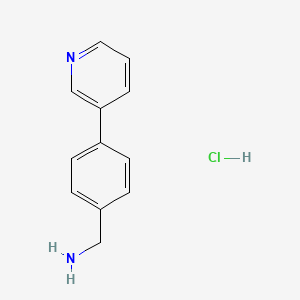
(S)-1-(4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a cyclopropyl and trifluoromethyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and trifluoromethyl groups. The pyrrolidine ring is then constructed, and the carboxylic acid group is introduced in the final step. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluorophenol
- 2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
Compared to similar compounds, (2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C13H14F3N3O2 |
|---|---|
Peso molecular |
301.26 g/mol |
Nombre IUPAC |
(2S)-1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H14F3N3O2/c14-13(15,16)10-6-8(7-3-4-7)17-12(18-10)19-5-1-2-9(19)11(20)21/h6-7,9H,1-5H2,(H,20,21)/t9-/m0/s1 |
Clave InChI |
JRKYPQASRSOLIZ-VIFPVBQESA-N |
SMILES isomérico |
C1C[C@H](N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O |
SMILES canónico |
C1CC(N(C1)C2=NC(=CC(=N2)C(F)(F)F)C3CC3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Methylfuran-3-yl)methyl]hydrazine](/img/structure/B15147296.png)



![N-(4-methylphenyl)-N'-(4-{1-[(4-nitrophenyl)carbonyl]piperidin-3-yl}butyl)ethanediamide](/img/structure/B15147329.png)



![(1R,2S)-2-{[2-(phenylcarbamoyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B15147349.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[2-[3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate;iodide](/img/structure/B15147353.png)
![S-(+)-Methyl-(2-chlorophenyl)[(2-(2-thienyl)amino] acetate hydrochloride](/img/structure/B15147358.png)
![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)

